molecular formula C21H23NO5S B12404043 Thiorphan methoxyacetophenone-d5

Thiorphan methoxyacetophenone-d5

Cat. No.: B12404043
M. Wt: 406.5 g/mol
InChI Key: LYFBMQMMAFLEHC-QRKCWBMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiorphan methoxyacetophenone-d5 is synthesized through the derivatization of Thiorphan with 2-bromo-3’-methoxyacetophenone. The process involves pre-treating dried blood spot (DBS) cards with 2-bromo-3’-methoxyacetophenone and allowing them to dry before applying Thiorphan. The derivatized product, Thiorphan methoxyacetophenone, is then extracted using methanol containing the internal standard this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves the incorporation of stable heavy isotopes into drug molecules. This is largely done as tracers for quantitation during the drug development process .

Chemical Reactions Analysis

Types of Reactions

Thiorphan methoxyacetophenone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the derivatization of Thiorphan is Thiorphan methoxyacetophenone, which is then labeled with deuterium to form this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic and metabolic studies. This makes it particularly valuable in drug development and bioanalysis .

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D

InChI Key

LYFBMQMMAFLEHC-QRKCWBMQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H]

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.